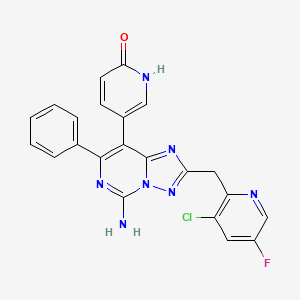
Adenosine receptor antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine receptor antagonist 1 is a compound that inhibits the action of adenosine at its receptor sites. Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including energy transfer, signal transduction, and regulation of blood flow. Adenosine receptors are G protein-coupled receptors and are classified into four subtypes: A1, A2A, A2B, and A3. This compound specifically targets the A1 subtype, which is involved in processes such as cardiac function, neurotransmission, and renal function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adenosine receptor antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of 1,2,4-triazole derivatives, which are known for their potent binding affinity and antagonistic activity for A1 receptors . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as potassium carbonate under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The purification of the compound is achieved through techniques like column chromatography and recrystallization to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which retain the antagonistic activity towards A1 receptors .
Aplicaciones Científicas De Investigación
Adenosine receptor antagonist 1 has a wide range of scientific research applications:
Mecanismo De Acción
Adenosine receptor antagonist 1 exerts its effects by binding to the A1 adenosine receptor and preventing the activation of the receptor by adenosine. This inhibition leads to a decrease in the downstream signaling pathways, such as the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels affects various cellular processes, including neurotransmitter release, heart rate, and renal function .
Comparación Con Compuestos Similares
Caffeine: A natural xanthine derivative that acts as a non-selective adenosine receptor antagonist.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in cocoa, it has similar but milder effects compared to caffeine.
Uniqueness: Adenosine receptor antagonist 1 is unique in its high selectivity and potency for the A1 adenosine receptor, making it a valuable tool in both research and therapeutic applications. Unlike non-selective antagonists like caffeine, this compound provides targeted inhibition, reducing the likelihood of side effects associated with non-specific binding .
Propiedades
Fórmula molecular |
C22H15ClFN7O |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
5-[5-amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C22H15ClFN7O/c23-15-8-14(24)11-26-16(15)9-17-28-21-19(13-6-7-18(32)27-10-13)20(12-4-2-1-3-5-12)29-22(25)31(21)30-17/h1-8,10-11H,9H2,(H2,25,29)(H,27,32) |
Clave InChI |
PDXSPZPOZMTADI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=NC(=NN3C(=N2)N)CC4=C(C=C(C=N4)F)Cl)C5=CNC(=O)C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


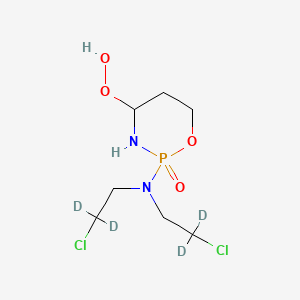
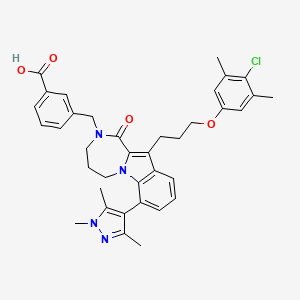
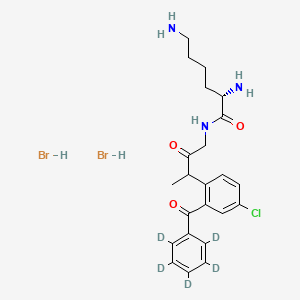

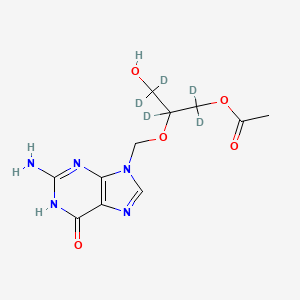
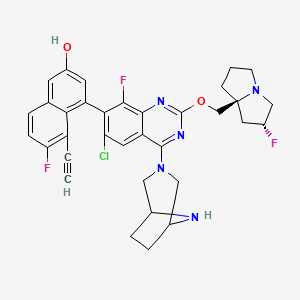
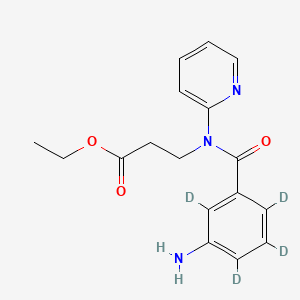
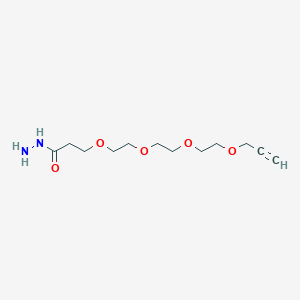
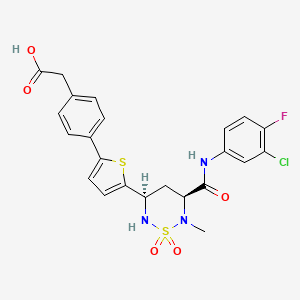

![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)
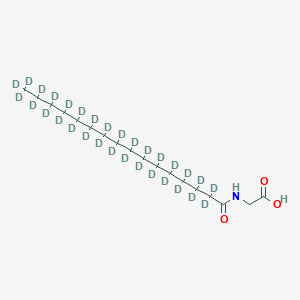
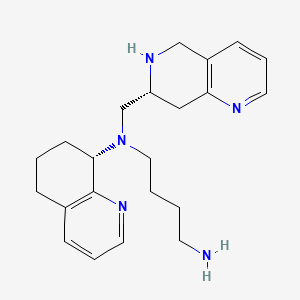
![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)
